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Compound of Interest

Compound Name: Substance P (7-11)

Cat. No.: B549626

Measuring Substance P (7-11) Induced Calcium
Influx Using Fluorescent Dyes

Application Notes for Researchers, Scientists, and
Drug Development Professionals

Introduction

Substance P (SP), a neuropeptide belonging to the tachykinin family, and its fragments play a
crucial role in various physiological processes, including inflammation, pain transmission, and
cellular signaling. The C-terminal fragment, Substance P (7-11), has been shown to elicit
biological activity, notably the induction of intracellular calcium influx. This mobilization of
calcium is a key second messenger event that can be precisely quantified using fluorescent
dyes. This application note provides a detailed overview and protocols for measuring
Substance P (7-11)-induced calcium influx in live cells, a critical assay for studying receptor
pharmacology and for the screening of potential therapeutic agents targeting the neurokinin
pathway.

The primary receptor for Substance P and its fragments is the Neurokinin-1 receptor (NK1R), a
member of the G protein-coupled receptor (GPCR) superfamily.[1] Upon binding of an agonist
like Substance P (7-11), the NK1R typically couples to Gg/11 proteins.[1] This initiates a
signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
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diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering
the release of stored calcium into the cytoplasm.[1] This transient increase in intracellular
calcium can be detected and quantified using calcium-sensitive fluorescent indicators.

Commonly used fluorescent dyes for this purpose include Fura-2, Indo-1, and Fluo-4.
Ratiometric dyes like Fura-2 and Indo-1 offer the advantage of allowing for the precise
quantification of intracellular calcium concentrations by measuring the ratio of fluorescence at
two different excitation or emission wavelengths, which minimizes the effects of uneven dye
loading and photobleaching.[2] Non-ratiometric dyes like Fluo-4 exhibit a significant increase in
fluorescence intensity upon binding to calcium and are well-suited for high-throughput
screening applications.

Data Presentation

The following table summarizes quantitative data related to Substance P and its fragments in
inducing calcium influx, as reported in the scientific literature.

Fluorescent

Compound Cell Type 5 Parameter Value
ye
NK1R-
Substance P expressing Fluo-4 NW -log EC50 [M] 8.5+£0.3
HEK?293 cells
Substance P (7- Bovine Articular ] 140 + 30 nM (at
Fura-2 Max. A[Ca2+]i
11) Chondrocytes 10 pM)

Signaling Pathway

The binding of Substance P (7-11) to the Neurokinin-1 Receptor (NK1R) initiates a well-
defined signaling cascade leading to an increase in intracellular calcium. This process is a
hallmark of Gg-coupled GPCR activation.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3058850/
https://ionbiosciences.com/wp-content/uploads/FURA-2-AM_PROTOCOL.pdf
https://www.benchchem.com/product/b549626?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Cytoplasm

<
<%

Substance P (7-11)

Activates Activates Hydrolyzes

Endoplasmic Reticulum

Increased
[Ca2+]i

Click to download full resolution via product page

Caption: Substance P (7-11) signaling pathway leading to calcium influx.
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Experimental Workflow

A typical workflow for a fluorescent dye-based calcium influx assay involves several key steps,
from cell preparation to data analysis.
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Caption: General workflow for a calcium influx assay.
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Experimental Protocols

Below are detailed protocols for measuring Substance P (7-11)-induced calcium influx using
Fura-2 AM (a ratiometric indicator) and Fluo-4 AM (a single-wavelength indicator).

Protocol 1: Ratiometric Calcium Imaging with Fura-2 AM

This protocol is suitable for fluorescence microscopy to obtain quantitative measurements of
intracellular calcium concentration.

Materials:

o Cells expressing NK1R (e.g., HEK293-NK1R, CHO-NK1R, or primary cells like bovine
articular chondrocytes)

e Culture medium (e.g., DMEM with 10% FBS)

e Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
e Fura-2 AM (acetoxymethyl ester)

e Pluronic F-127

e Probenecid (optional, to inhibit dye extrusion)

e Substance P (7-11) stock solution

e lonomycin (positive control)

o EGTA (negative control)

o Glass-bottom dishes or coverslips

» Fluorescence microscope with dual-excitation light source (e.g., 340 nm and 380 nm) and an
emission filter around 510 nm.

Procedure:

e Cell Preparation:
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o Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 70-
80% confluency on the day of the experiment.

o Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.

e Dye Loading Solution Preparation:

[e]

Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

o

For a working solution, dilute the Fura-2 AM stock to a final concentration of 2-5 pM in
HBSS.

o

To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM
stock before diluting in HBSS.

o

If using, add probenecid to the final loading solution (final concentration 1-2.5 mM).
e Cell Loading:
o Aspirate the culture medium from the cells and wash once with pre-warmed HBSS.

o Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in
the dark.

e Washing and De-esterification:
o After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye.

o Add fresh HBSS and incubate for an additional 30 minutes at room temperature in the
dark to allow for complete de-esterification of the Fura-2 AM.

e Calcium Imaging:
o Mount the dish or coverslip onto the fluorescence microscope stage.

o Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380
nm and measuring the emission at ~510 nm.

o Carefully add Substance P (7-11) to the desired final concentration.
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o Immediately begin recording the fluorescence changes over time.

o At the end of the experiment, add ionomycin (e.g., 5-10 uM) to determine the maximum
fluorescence ratio (Rmax), followed by the addition of EGTA (e.g., 10 mM) to determine
the minimum fluorescence ratio (Rmin).

o Data Analysis:

o Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm
excitation for each time point.

o The intracellular calcium concentration can be calculated using the Grynkiewicz equation:
[Caz*]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the
dissociation constant of Fura-2 for Ca2* (~224 nM).

Protocol 2: High-Throughput Calcium Assay with Fluo-4
AM

This protocol is optimized for a 96- or 384-well plate format and is suitable for high-throughput
screening using a fluorescence plate reader (e.g., FLIPR, FlexStation).

Materials:

e Cells expressing NK1R

e Culture medium

e 96- or 384-well black-walled, clear-bottom plates
e Fluo-4 AM

e Pluronic F-127

e Probenecid (optional)

o Assay buffer (e.g., HBSS with 20 mM HEPES)

e Substance P (7-11) serial dilutions
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e Fluorescence microplate reader with automated liquid handling capabilities.
Procedure:
o Cell Plating:

o Plate cells into the microplate at a density of 40,000 to 80,000 cells per well for a 96-well
plate, or 10,000 to 20,000 cells per well for a 384-well plate.

o Incubate for 18-24 hours at 37°C, 5% CO2.
e Dye Loading:

o Prepare a Fluo-4 AM loading solution (typically 2-4 uM Fluo-4 AM with 0.02-0.04%
Pluronic F-127 in assay buffer). Probenecid can be included if necessary.

o Remove the culture medium and add the Fluo-4 AM loading solution to each well (e.g.,
100 pL for a 96-well plate).

o Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in
the dark.

o Assay Protocol:

o Prepare a compound plate containing serial dilutions of Substance P (7-11) in assay
buffer.

o Place both the cell plate and the compound plate into the fluorescence plate reader.

o Set the instrument to measure fluorescence at an excitation of ~490 nm and an emission
of ~525 nm.

o Establish a stable baseline fluorescence reading for 10-20 seconds.

o The instrument will then automatically add the Substance P (7-11) from the compound
plate to the cell plate.

o Continue to record the fluorescence kinetically for 1-3 minutes.
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o Data Analysis:

o The change in fluorescence is typically expressed as the difference between the peak
fluorescence and the baseline fluorescence (AF) or as a ratio of the peak fluorescence to
the baseline fluorescence (F/FO0).

o Plot the response (e.g., AF/F0) against the logarithm of the Substance P (7-11)
concentration.

o Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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